![molecular formula C21H23N3 B12123182 5-Hexyl-4-methylindolo[2,3-b]quinoxaline](/img/structure/B12123182.png)
5-Hexyl-4-methylindolo[2,3-b]quinoxaline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Hexyl-4-methylindolo[2,3-b]quinoxaline is a heterocyclic compound belonging to the indoloquinoxaline family. These compounds are known for their diverse applications in materials science and medicinal chemistry due to their unique structural properties. The indolo[2,3-b]quinoxaline framework is a common structural motif in numerous biologically active compounds that exhibit antiviral, antitumor, and antidiabetic activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of indolo[2,3-b]quinoxaline derivatives, including 5-Hexyl-4-methylindolo[2,3-b]quinoxaline, typically involves condensation reactions. One common method is the condensation of isatin with o-phenylenediamine, often catalyzed by Brønsted acids such as acetic, formic, or hydrochloric acid . Recent advancements have introduced the use of copper-doped CdS nanoparticles and cerium (IV) oxide nanoparticles under microwave irradiation and aqueous conditions, respectively, to achieve high yields .
Industrial Production Methods: Industrial production methods for these compounds often rely on scalable synthetic routes that utilize readily available starting materials and catalysts. The use of transition-metal-catalyzed cross-coupling reactions and direct C–H functionalization has been explored to enhance efficiency and yield .
Análisis De Reacciones Químicas
Types of Reactions: 5-Hexyl-4-methylindolo[2,3-b]quinoxaline undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce various reduced derivatives .
Aplicaciones Científicas De Investigación
5-Hexyl-4-methylindolo[2,3-b]quinoxaline has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antiviral and antitumor activities.
Medicine: Explored as a candidate for drug development due to its bioactive properties.
Industry: Utilized in the development of optoelectronic devices, such as light-emitting diodes and sensors.
Mecanismo De Acción
The mechanism of action of 5-Hexyl-4-methylindolo[2,3-b]quinoxaline involves its interaction with specific molecular targets and pathways. It has been shown to inhibit certain kinases, which play a crucial role in cell signaling and proliferation. This inhibition can lead to the downregulation of key proteins involved in cancer cell growth and survival . The compound’s ability to induce apoptosis and cell cycle arrest further contributes to its antitumor effects .
Comparación Con Compuestos Similares
Indolo[2,3-b]quinoxaline: Shares the same core structure but lacks the hexyl and methyl substituents.
Pyrrolo[3,2-b]quinoxaline: Another heterocyclic compound with similar biological activities but different structural features.
Uniqueness: 5-Hexyl-4-methylindolo[2,3-b]quinoxaline stands out due to its specific substituents, which can enhance its solubility, stability, and bioactivity. These properties make it a promising candidate for further research and development in various scientific fields .
Propiedades
Fórmula molecular |
C21H23N3 |
|---|---|
Peso molecular |
317.4 g/mol |
Nombre IUPAC |
6-hexyl-7-methylindolo[3,2-b]quinoxaline |
InChI |
InChI=1S/C21H23N3/c1-3-4-5-8-14-24-20-15(2)10-9-11-16(20)19-21(24)23-18-13-7-6-12-17(18)22-19/h6-7,9-13H,3-5,8,14H2,1-2H3 |
Clave InChI |
NUUPNAIJAIYFMG-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCN1C2=C(C=CC=C2C3=NC4=CC=CC=C4N=C31)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


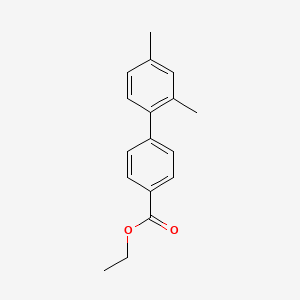
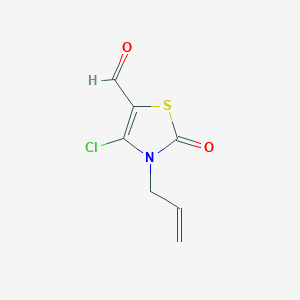
![1-(4-iodobenzenesulfonyl)-2-[(naphthalen-1-yl)methyl]-4,5-dihydro-1H-imidazole](/img/structure/B12123120.png)
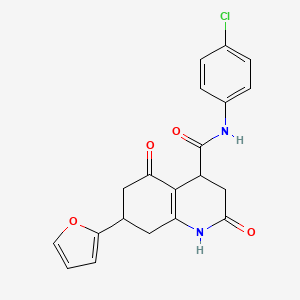
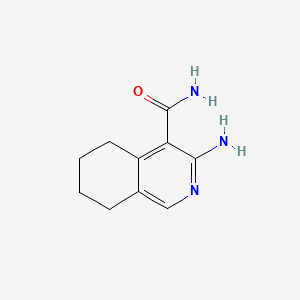

![1-Propanone, 3-(dimethylamino)-1-[4-(phenylmethoxy)phenyl]-](/img/structure/B12123134.png)
![{[3-(Tert-butyl)-4-methoxyphenyl]sulfonyl}(2-thienylmethyl)amine](/img/structure/B12123137.png)
![1-[2-(Trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B12123139.png)
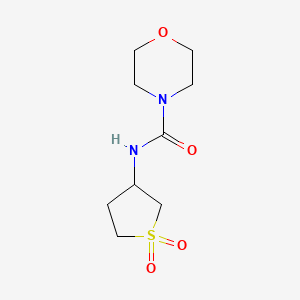
![Imidazo[1,5-a]pyridine-1-methanethiol, 3-phenyl-](/img/structure/B12123167.png)
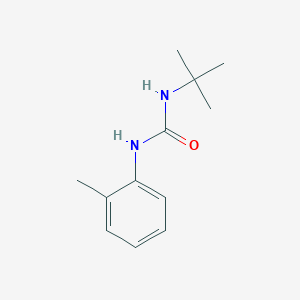
![1-[2-(3,4-dimethylphenoxy)acetyl]piperidine-4-carboxylic Acid](/img/structure/B12123183.png)

